molecular formula C12H11ClN2 B3229034 5-Chloro-2,4-dimethyl-6-phenylpyrimidine CAS No. 127588-23-2

5-Chloro-2,4-dimethyl-6-phenylpyrimidine

Cat. No. B3229034
CAS RN: 127588-23-2
M. Wt: 218.68 g/mol
InChI Key: WZLMGEJMJAUPSB-UHFFFAOYSA-N
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Description

5-Chloro-2,4-dimethyl-6-phenylpyrimidine is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 . It is a pyrimidine derivative, which is a class of compounds that are common in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives like 5-Chloro-2,4-dimethyl-6-phenylpyrimidine often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,4-dimethyl-6-phenylpyrimidine consists of a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . The pyrimidine ring is substituted with chlorine, methyl, and phenyl groups at the 5th, 2nd and 4th, and 6th positions respectively .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Nonlinear Optical Properties

Research conducted on derivatives of pyrimidine rings, including 5-Chloro-2,4-dimethyl-6-phenylpyrimidine, has revealed their promising applications in nonlinear optics (NLO). A study involving Density Functional Theory (DFT) calculations showcased the significant NLO properties of phenyl pyrimidine derivatives, indicating their potential in optoelectronic and high-tech applications (Hussain et al., 2020).

Antiviral Activity

Some studies have explored the antiviral properties of pyrimidine derivatives. For instance, 5-Chloro-5-fluoro-6-alkoxypyrimidines, closely related to 5-Chloro-2,4-dimethyl-6-phenylpyrimidine, exhibited high antiviral activity against human flu viruses and RS virus (Chernikova et al., 2019).

Synthesis of Isothiazoles and Pyrimidines

Pyrimidine derivatives have been utilized in the synthesis of isothiazoles and other pyrimidines, showcasing the versatility of these compounds in chemical synthesis. A specific study reported the synthesis of 6-chloro-2,4-diphenyl and 6-chloro-4-methyl-2-phenylpyrimidines, demonstrating the potential of pyrimidine derivatives in creating diverse molecular structures (Crenshaw & Partyka, 1970).

Luminescent Properties

Luminescent properties of lanthanide-2-phenylpyrimidine-carboxylate frameworks, which can be related to 5-Chloro-2,4-dimethyl-6-phenylpyrimidine, have been explored. These novel luminescent frameworks have shown potential in structure and luminescence tuning, indicating their applicability in photoluminescence (Jia et al., 2014).

Antimicrobial Properties

Some pyrimidine derivatives exhibit significant antimicrobial properties. A series of 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles showed marked antibacterial activity against Gram-positive bacteria and moderate activity against Candida albicans, highlighting the potential of these compounds in antimicrobial applications (Al-Abdullah et al., 2011).

Mechanism of Action

While the specific mechanism of action for 5-Chloro-2,4-dimethyl-6-phenylpyrimidine is not mentioned in the search results, pyrimidine derivatives are known to have various biological activities. For example, they are found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

properties

IUPAC Name

5-chloro-2,4-dimethyl-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-11(13)12(15-9(2)14-8)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLMGEJMJAUPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-dimethyl-6-phenylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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